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Compound of Interest

Compound Name:
1-(4-(4-Chloro-3-

methylphenoxy)phenyl)ethanone

CAS No.: 129644-20-8

Cat. No.: B155350

Get Quote

An In-depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of the aromatic ketone, 1-(4-
(4-chloro-3-methylphenoxy)phenyl)ethanone. The document is structured to serve

researchers, medicinal chemists, and drug development professionals by detailing the

compound's structural properties, proposing robust synthetic methodologies, and outlining

standard characterization techniques. Furthermore, this guide explores the potential of this

diaryl ether ketone scaffold within the context of modern drug discovery, drawing parallels with

structurally related bioactive molecules. Safety protocols, based on data from analogous

compounds, are also discussed. The synthesis and experimental workflows are presented with

a focus on the underlying chemical principles, offering field-proven insights for practical

application.

Introduction to Diaryl Ether Ketones
The diaryl ether motif is a privileged structure in medicinal chemistry, frequently incorporated

into drug candidates for its metabolic stability and ability to adopt specific, low-energy
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conformations conducive to target binding. When combined with a ketone functional group, as

seen in 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, the resulting scaffold presents a

valuable starting point for the synthesis of novel chemical entities. This guide focuses

exclusively on this compound, providing a foundational resource for its synthesis,

characterization, and potential exploration as a core structure in pharmaceutical research.

Structural and Physicochemical Profile
IUPAC Nomenclature and Structural Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-

[4-(4-chloro-3-methylphenoxy)phenyl]ethanone[1]. An analysis of the name reveals the core

structural components:

Ethanone: A two-carbon chain with a ketone functional group. The carbonyl carbon is

designated as position 1.

(phenyl): A phenyl group is attached to the carbonyl carbon of the ethanone moiety.

1-(4-(...phenoxy)phenyl): This indicates that at position 4 of the phenyl ring, there is a

phenoxy (-O-Phenyl) substituent.

(4-chloro-3-methylphenoxy): The substituent on the ether oxygen is itself a phenyl ring,

which is substituted with a chlorine atom at its 4-position and a methyl group at its 3-position.

This systematic naming precisely describes the connectivity of the molecule, which belongs to

the class of aromatic ketones[2][3].

Physicochemical Properties
A summary of the key computed physicochemical properties for 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone is presented below. These parameters are crucial for

predicting the compound's behavior in biological systems, including its absorption, distribution,

metabolism, and excretion (ADME) profile.
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Property Value Source

Molecular Formula C₁₅H₁₃ClO₂ PubChemLite[1]

Molecular Weight 260.71 g/mol PubChemLite[1]

Monoisotopic Mass 260.0604 Da PubChemLite[1]

XLogP3 (Predicted) 4.7 PubChemLite[1]

Hydrogen Bond Donors 0 PubChemLite

Hydrogen Bond Acceptors 2 PubChemLite

Synthesis Methodologies
While a specific documented synthesis for this exact molecule is not readily available in the

provided literature, its structure suggests two highly plausible and robust synthetic strategies

based on well-established organic reactions: Nucleophilic Aromatic Substitution (Ullmann

Condensation) to form the diaryl ether bond, or a Friedel-Crafts Acylation to install the ketone.

Retrosynthetic Analysis
A retrosynthetic approach allows for the logical disconnection of the target molecule into readily

available starting materials.
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Disconnection Approach

Target Molecule
1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone

Ullmann Condensation Path

C-O Bond
(Ether)

Friedel-Crafts Acylation Path

C-C Bond
(Acyl)

4-Hydroxyacetophenone

Reactant 1

1-Bromo-4-chloro-3-methylbenzene
(or Iodo/Fluoro derivative)

Reactant 2

4-(4-chloro-3-methylphenoxy)benzene

Reactant 1

Acetyl Chloride or
Acetic Anhydride

Reactant 2

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Proposed Protocol 1: Ullmann Condensation
This approach is often preferred for constructing diaryl ethers. The reaction involves the

copper-catalyzed coupling of a phenol with an aryl halide. The choice of a bromo or iodo

derivative for the aryl halide typically results in higher yields compared to a chloro derivative,

although modern catalysts have improved efficacy with aryl chlorides.

Protocol:

Reagent Preparation: To an oven-dried, three-necked flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-chloro-3-

methylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-

phenanthroline (0.2 eq).

Solvent and Base Addition: Add a high-boiling point polar aprotic solvent, such as DMF or

DMSO. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium
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carbonate (Cs₂CO₃) (2.0 eq). The base is critical for deprotonating the phenol to its more

nucleophilic phenoxide form.

Reaction: Heat the mixture to 120-150 °C and stir vigorously. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). The reaction time can range from 12 to 24 hours[4].

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract

with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base

and salts.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield the final product.

Starting Materials
(Phenol, Aryl Halide,
CuI, Ligand, Base)

Heat in Solvent
(e.g., DMSO, 140°C) Monitor by TLC/LC-MS

Incomplete
Aqueous Workup

(Water, Ethyl Acetate)
Complete Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Workflow for Ullmann Condensation synthesis.

Proposed Protocol 2: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction attaches an acyl group to an aromatic

ring. This route first requires the synthesis of the diaryl ether precursor, 4-(4-chloro-3-

methylphenoxy)benzene.

Protocol:

Precursor Synthesis: Synthesize 4-(4-chloro-3-methylphenoxy)benzene using the Ullmann

condensation described in section 3.2, but with phenol instead of 4-hydroxyacetophenone.

Reaction Setup: To a flask cooled in an ice bath (0 °C), add the diaryl ether precursor and a

suitable solvent, typically a non-polar solvent like dichloromethane (DCM) or carbon disulfide

(CS₂)[5].
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Catalyst Addition: Slowly add a Lewis acid catalyst, most commonly aluminum chloride

(AlCl₃) (1.2 - 2.5 eq)[5]. The excess catalyst is required as it coordinates to the carbonyl

group of the product.

Acylating Agent: Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic and care

must be taken to control the temperature.

Reaction and Workup: Allow the reaction to stir at 0 °C and then warm to room temperature.

Upon completion, the reaction is quenched by carefully pouring it over crushed ice and

hydrochloric acid. This hydrolyzes the aluminum complexes.

Extraction and Purification: Extract the product with DCM, wash the organic layer with

sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify via column

chromatography. A key challenge is regioselectivity, as acylation could potentially occur on

the other ring, though it is sterically and electronically directed to the unsubstituted ring's

para position.

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic methods should be employed.
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Technique Expected Observations

¹H NMR

Aromatic Region (δ 6.8-8.0 ppm): A complex

pattern of doublets and multiplets corresponding

to the 7 protons on the two aromatic rings. The

protons ortho to the acetyl group will be the

most downfield. Methyl (Acetyl) (δ ~2.6 ppm): A

sharp singlet integrating to 3 protons. Methyl

(Aryl) (δ ~2.4 ppm): A sharp singlet integrating

to 3 protons.

¹³C NMR

Carbonyl (C=O) (δ ~197 ppm): A characteristic

signal for an aryl ketone. Aromatic Carbons (δ

115-165 ppm): Multiple signals corresponding to

the 12 aromatic carbons. Methyl Carbons (δ

~20-27 ppm): Two distinct signals for the acetyl

methyl and the aryl methyl carbons.

IR Spectroscopy

C=O Stretch (Ketone): A strong, sharp

absorption band around 1680 cm⁻¹[6]. C-O-C

Stretch (Ether): A strong band in the region of

1250-1200 cm⁻¹. Ar-Cl Stretch: A band in the

fingerprint region, typically around 1090 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): Expected m/z of ~260, with

a characteristic M+2 peak at ~262 in an

approximate 3:1 ratio, indicative of the single

chlorine atom. Predicted adducts such as

[M+H]⁺ at m/z 261.06768 are also expected[1].

Potential Applications in Drug Development
Rationale for Biological Screening
The 1-(4-(phenoxy)phenyl)ethanone core is a versatile scaffold found in numerous compounds

explored for therapeutic applications. Its utility stems from its role as a key intermediate in the

synthesis of more complex molecules, including potential anti-inflammatory and analgesic

drugs[7]. The specific substitution pattern of 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone—with a halogen and a methyl group—provides vectors for
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further chemical modification and can influence the compound's lipophilicity and metabolic

stability, which are key determinants of drug-likeness.

Potential Therapeutic Arenas
Oncology: Acetophenone derivatives have demonstrated cytotoxic effects against various

cancer cell lines, including breast cancer[8]. The diaryl ether linkage is also present in

inhibitors of key signaling pathways.

Anti-inflammatory/Analgesic: As noted, this scaffold serves as a building block for

compounds in this therapeutic area[7].

Agrochemicals: The structural features are also common in molecules developed for crop

protection[7].

A typical workflow for assessing the biological potential of a novel compound like this is

outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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